molecular formula C16H21NO4 B1397862 2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate CAS No. 960305-54-8

2-Tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate

Cat. No. B1397862
M. Wt: 291.34 g/mol
InChI Key: XRBPOSZTZSECRR-UHFFFAOYSA-N
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Patent
US08575193B2

Procedure details

At 0° C. a mixture of 16.93 g 2-tert-butyl 7-methyl 3,4-dihydroisoquinoline-2,7(1H)-dicarboxylate, 160 ml dichloromethane and 80 ml trifluoroacetic acid is stirred for 30 min. Then, the mixture is stirred for 5 h at ambient temperature. The reaction mixture is evaporated and the residue is treated with a 10% KOH solution and dichloromethane. The organic layer is dried and evaporated. 22.18 g of the title compound are obtained.
Quantity
16.93 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3][N:2]1C(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([C:11]([O:13][CH3:14])=[O:12])[CH:9]=2)[CH2:4][CH2:3][NH:2]1

Inputs

Step One
Name
Quantity
16.93 g
Type
reactant
Smiles
C1N(CCC2=CC=C(C=C12)C(=O)OC)C(=O)OC(C)(C)C
Name
Quantity
80 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
160 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then, the mixture is stirred for 5 h at ambient temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
ADDITION
Type
ADDITION
Details
the residue is treated with a 10% KOH solution and dichloromethane
CUSTOM
Type
CUSTOM
Details
The organic layer is dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 22.18 g
YIELD: CALCULATEDPERCENTYIELD 199.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.